(2,3,5-trimethyl-1H-indol-7-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,5-trimethyl-1H-indol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-7-4-10(6-13)12-11(5-7)8(2)9(3)14-12/h4-5,14H,6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZEHAXBWZLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-14-9 | |
| Record name | 1-(2,3,5-trimethyl-1H-indol-7-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,3,5 Trimethyl 1h Indol 7 Yl Methanamine and Its Analogues
Strategic Approaches to Indole (B1671886) Core Construction for Substituted Derivatives
The formation of the 2,3,5-trimethyl-1H-indole nucleus is the primary step. The substitution pattern dictates the choice of synthetic route, with classical and modern cyclization reactions offering various pathways.
Cyclization Reactions in the Formation of Trimethylated Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely used methods for constructing indole rings. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. testbook.com
For the synthesis of the 2,3,5-trimethyl-1H-indole core, a logical approach using the Fischer synthesis would involve the reaction of p-tolylhydrazine (or 4-methylphenylhydrazine) with 2-butanone (B6335102). The reaction proceeds through the formation of the corresponding hydrazone, which, upon treatment with a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂), undergoes a ibs.re.kribs.re.kr-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org
The key steps of the mechanism are:
Formation of phenylhydrazone from phenylhydrazine (B124118) and a carbonyl compound.
Tautomerization to the enamine form.
An irreversible ibs.re.kribs.re.kr-sigmatropic rearrangement (the key bond-forming step).
Loss of ammonia and rearomatization to form the stable indole ring. byjus.com
While highly effective, the use of unsymmetrical ketones like 2-butanone can potentially lead to regioisomeric products. However, the specific combination of p-tolylhydrazine and 2-butanone is expected to predominantly yield the desired 2,3,5-trimethyl-1H-indole.
Exploration of Hemetsberger Indole Synthesis and Related Methods for Indole Ring Formation
The Hemetsberger indole synthesis provides an alternative route, particularly for preparing indole-2-carboxylic esters. mdpi.com This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes via a nitrene intermediate to form the indole ring.
The starting azido-propenoic esters are typically prepared through a Knoevenagel condensation of an aromatic aldehyde with an α-azidoacetate. A significant aspect of this method for the synthesis of C-7 substituted indoles is the reaction's regioselectivity. When a meta-substituted benzaldehyde (B42025) is used as the precursor, thermal decomposition of the resulting ethyl α-azido-β-arylacrylate can lead to the formation of both 5- and 7-substituted indole regioisomers. This offers a potential, albeit potentially low-yielding, pathway to the C-7 functionalized core.
The table below provides a comparative overview of these two key indole synthesis strategies.
| Feature | Fischer Indole Synthesis | Hemetsberger Indole Synthesis |
| Precursors | Arylhydrazine, Aldehyde/Ketone | Aryl aldehyde, α-azidoacetate |
| Key Intermediate | Phenylhydrazone / Ene-hydrazine | 3-Aryl-2-azido-propenoate / Vinyl nitrene |
| Key Step | ibs.re.kribs.re.kr-Sigmatropic Rearrangement | Thermal decomposition and cyclization |
| Catalyst | Brønsted or Lewis acids | Typically thermal (no catalyst) |
| Primary Product | Variably substituted indoles | Indole-2-carboxylates |
| Regiocontrol | Dependent on hydrazine (B178648) & ketone substitution. ortho-substituents on hydrazine direct to C-7. youtube.com | meta-substituted precursors can give mixtures of 5- and 7-substituted products. |
Functionalization Strategies for the Methanamine Moiety at the C-7 Position
Introducing substituents at the C-7 position of the indole ring is notoriously difficult due to the inherent electronic properties of the scaffold, which favor electrophilic attack at C-3, and to a lesser extent, C-2. ibs.re.kr Modern synthetic chemistry has overcome this challenge through directing group-assisted C-H activation.
Aminomethylation Techniques for Indole Scaffolds
Direct aminomethylation at the C-7 position is not a standard transformation. A more viable and controllable strategy involves a two-step sequence: C-7 formylation followed by reductive amination.
C-7 Formylation : The introduction of a formyl (-CHO) group at C-7 can be achieved on an N-protected indole. Protecting the indole nitrogen with a bulky directing group, such as a pivaloyl (Piv) or pyrimidine (B1678525) group, is crucial. This group coordinates to a transition metal catalyst, directing the C-H activation and subsequent functionalization specifically to the adjacent C-7 position. While methods for C-7 alkenylation, arylation, and amidation are established, a directed C-7 formylation would be a logical extension of this principle. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich arenes, though it typically shows C-3 selectivity in indoles. nih.govacs.org A directed version would be necessary for C-7 functionalization.
Reductive Amination : Once the intermediate, 2,3,5-trimethyl-1H-indole-7-carbaldehyde, is obtained (itself a valuable synthetic precursor sigmaaldrich.com), it can be converted to the target methanamine via reductive amination. organic-chemistry.org This reaction involves the condensation of the aldehyde with an amine source (such as ammonia or a protected equivalent) to form an imine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. organic-chemistry.orgresearchgate.net
Selective Derivatization at the C-7 Position of 2,3,5-trimethyl-1H-indole
Recent advances in organometallic chemistry have enabled the direct and highly regioselective functionalization of the indole C-7 C-H bond. These methods rely on the use of a removable directing group on the indole nitrogen.
An Iridium(III)-catalyzed direct C-7 amidation of N-pivaloylindoles with organic azides has been developed. ibs.re.kr This reaction proceeds at room temperature with excellent regioselectivity and a broad substrate scope. The resulting C-7 amidoindole can then be hydrolyzed or reduced to furnish the desired aminomethyl derivative. Similarly, rhodium(III)-catalyzed methods have been used for C-7 amination of indolines. researchgate.net Palladium catalysis has also been employed for C-7 functionalization, such as trifluoromethylation, using a pyrimidine directing group. nih.gov
These state-of-the-art methods provide a powerful and direct route to C-7 functionalized indoles that were previously difficult to access.
Table of C-7 Directed C-H Functionalization Reactions
| Reaction | Catalyst System | Directing Group | Functional Group Introduced | Ref. |
|---|---|---|---|---|
| Amidation | [IrCp*Cl₂]₂ / AgSbF₆ | Pivaloyl | Amide (from azide) | ibs.re.kr |
| Arylation | [RhCp*Cl₂]₂ / AgSbF₆ | Pivaloyl | Aryl (from boronic acid) | nih.gov |
| Trifluoromethylation | Pd(OAc)₂ / Cu(OAc)₂ | Pyrimidine | Trifluoromethyl (-CF₃) | nih.gov |
| Borylation | [Ir(cod)OMe]₂ / dtbpy | Hydrosilyl | Boryl (-Bpin) | ibs.re.kr |
Regioselective Substitution and Stereochemical Control in Synthesis
Regioselectivity is the paramount challenge in the synthesis of (2,3,5-trimethyl-1H-indol-7-yl)methanamine. As discussed, the choice of the core synthesis method can influence regiochemistry. The Fischer synthesis, when using an ortho-substituted phenylhydrazine, reliably yields a 7-substituted indole, as the ortho position blocks one site of cyclization. youtube.com The Hemetsberger synthesis offers a pathway but may result in mixtures of 5- and 7-substituted isomers. However, the most powerful tool for ensuring C-7 regioselectivity is the use of directing groups in transition-metal-catalyzed C-H activation, which leverages chelation to achieve functionalization at the otherwise unreactive C-7 position. ibs.re.krnih.gov
Stereochemical control is not a factor in the synthesis of the parent compound this compound, as it is achiral. However, these synthetic methodologies could be readily adapted to produce chiral analogues. For instance, in the reductive amination of the 7-carbaldehyde intermediate, the use of a chiral amine or a chiral reducing agent could induce stereoselectivity. Furthermore, recent breakthroughs have demonstrated the use of chiral rhodium complexes for the enantioselective synthesis of C-7 substituted atropisomeric indolines and indoles, opening a new avenue for creating complex, stereodefined indole derivatives. nih.gov
Control of Methyl Group Placement at C-2, C-3, and C-5 Positions
The strategic placement of methyl groups at the C-2, C-3, and C-5 positions of the indole core is fundamental to the synthesis of the target compound. Classical methods like the Fischer, Bischler-Möhlau, and Larock indole syntheses provide foundational routes, where the substitution pattern is largely dictated by the choice of starting materials.
The Fischer indole synthesis , one of the oldest and most versatile methods, involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. thermofisher.comwikipedia.org To achieve the desired 2,3,5-trimethyl substitution, one could theoretically use 4-methylphenylhydrazine (B1211910) and 3-methyl-2-butanone. However, the use of unsymmetrical ketones can lead to mixtures of regioisomeric products, depending on the reaction conditions and the nature of the acid catalyst. thermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which rearranges under acidic conditions to form the indole. wikipedia.org
| Indole Synthesis | Starting Materials for 2,3,5-Trimethylindole | Key Features |
| Fischer | 4-methylphenylhydrazine + 3-methyl-2-butanone | Acid-catalyzed (Brønsted or Lewis acids); potential for regioisomeric mixtures with unsymmetrical ketones. thermofisher.comwikipedia.org |
| Bischler-Möhlau | α-bromo-propiophenone + 4-methylaniline | Requires harsh conditions and excess aniline (B41778); can suffer from low yields and unpredictable regioselectivity. wikipedia.org |
| Larock | N,N-dialkyl-2-iodo-4-methylaniline + 2-butyne | Palladium-catalyzed heteroannulation; offers good functional group tolerance and high regioselectivity. nih.gov |
The Bischler-Möhlau synthesis offers an alternative route, forming a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative. wikipedia.org While historically significant, this method often requires harsh reaction conditions and can result in poor yields. wikipedia.org More contemporary approaches, such as the Larock indole synthesis , utilize palladium-catalyzed heteroannulation of substituted anilines and internal alkynes, providing a milder and more regioselective pathway to polysubstituted indoles. nih.gov
Methods for Ensuring Amine Group Specificity at C-7
Functionalizing the C-7 position of the indole ring is notoriously difficult due to the higher intrinsic reactivity of the C-2 and C-3 positions on the pyrrole (B145914) moiety. nih.govacs.org Modern synthetic chemistry has overcome this challenge through the use of directing groups (DGs) that facilitate site-selective C-H activation. acs.orgnih.gov
Transition metal-catalyzed C-H amination is a primary strategy for introducing an amino group at the C-7 position. nih.gov This typically involves installing a directing group at the N-1 position of the indole, which then coordinates to a metal catalyst (e.g., palladium, rhodium, iridium, or iron) and directs the functionalization to the adjacent C-7 position. nih.govresearchgate.netbohrium.com
A notable advancement is the development of an iron-catalyzed C-7 selective NH2 amination. nih.govresearchgate.net This method employs a directing group, such as N-P(O)tBu2 (TBPO), on the indole nitrogen, which facilitates a directed homolytic aromatic substitution (HAS) with an iron-aminyl radical intermediate. bohrium.com This approach is significant as it uses an earth-abundant metal and can directly install the NH2 group. bohrium.comresearchgate.net Iridium-catalyzed C-H amidation using organic azides has also proven effective for C-7 functionalization, particularly with N-pivaloylindoles, which can proceed even at room temperature. acs.org
The subsequent conversion of the C-7 amino or amido group to a methanamine group can be achieved through standard functional group transformations, such as reductive amination or reduction of a corresponding nitrile or amide.
| Method for C-7 Amination | Catalyst System | Directing Group | Key Advantages |
| Directed C-H Amination (HAS) | Iron (e.g., Fe(OAc)2) | N-P(O)tBu2 | Earth-abundant metal, direct NH2 installation, broad substrate scope. bohrium.comresearchgate.net |
| Directed C-H Amidation | Iridium (e.g., [IrCp*Cl2]2) | N-Pivaloyl | Mild reaction conditions (room temp), scalable. acs.org |
| Directed C-H Arylation/Amination | Palladium (e.g., Pd(OAc)2) | N-Phosphinoyl | High regioselectivity for C-7. researchgate.net |
Catalytic Systems in the Synthesis of Indolylmethanamines
Palladium catalysis is a cornerstone of modern indole synthesis and functionalization, enabling the formation of C-C and C-N bonds under mild conditions with high efficiency. beilstein-journals.org Palladium-catalyzed reactions are crucial for constructing the indole core and for its subsequent modification. beilstein-journals.orgrsc.org
One of the most powerful techniques is direct C-H activation, where a palladium catalyst, often in a higher oxidation state (Pd(II)), facilitates the functionalization of an otherwise inert C-H bond. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalized starting materials (like haloindoles), making syntheses more atom- and step-economical. beilstein-journals.org For instance, palladium-catalyzed C-H arylation at the C-7 position has been achieved with high selectivity by using a phosphinoyl directing group on the indole nitrogen in the presence of a pyridine-type ligand. researchgate.net Similarly, intramolecular oxidative coupling reactions catalyzed by palladium can be used to form the indole ring itself from N-aryl enamines. mdpi.com
The Buchwald-Hartwig amination, another key palladium-catalyzed reaction, can be used to form C-N bonds, which could be applied to introduce the amine functionality at C-7 on a pre-functionalized (e.g., 7-bromo) indole scaffold.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to numerous classical and modern indole syntheses. nih.govresearchgate.net
The Fischer indole synthesis, for example, can be performed efficiently under microwave irradiation, significantly reducing reaction times. researchgate.net Similarly, palladium-catalyzed reactions, including cross-coupling and cyclization processes, are often enhanced by microwave heating. bohrium.comthieme-connect.com One-pot, three-component syntheses of polysubstituted indoles under Sonogashira conditions have been developed using microwave assistance, allowing for the rapid assembly of complex indole structures. nih.gov The intramolecular cyclization of N-aryl enamines to form indoles, catalyzed by palladium, also shows improved yields and dramatically reduced reaction times (from hours to minutes) when conducted under microwave irradiation. mdpi.comresearchgate.net This efficiency makes MAOS a highly attractive tool for the rapid synthesis of libraries of indole derivatives for further study.
| Reaction Type | Conventional Heating | Microwave-Assisted | Benefit of Microwave |
| Fischer Indole Synthesis | Several hours | 3-10 minutes | Drastically reduced reaction time. researchgate.net |
| Pd-Catalyzed Cyclization | 16 hours (89% yield) | 3 hours (94% yield) | Increased yield, reduced time. mdpi.com |
| Pd-Catalyzed Annulation | 3 hours (lower yield) | 15 minutes (up to 84% yield) | Faster reaction, improved yield. thieme-connect.com |
Development of Novel Synthetic Pathways for this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient strategy for building molecular complexity. arkat-usa.orgacs.org Several MCRs have been adapted for the synthesis of highly functionalized indoles. rsc.orgresearchgate.net
The Ugi reaction , an isocyanide-based MCR, has been a particularly fruitful platform. arkat-usa.orgrsc.org Recent innovations include a two-step sequence starting with an Ugi four-component reaction to create a linear precursor, which then undergoes an acid-induced cyclization to form the indole ring. rsc.orgrsc.org This approach allows for significant diversity as different anilines, aldehydes, carboxylic acids, and isocyanides can be used. rsc.org For the target molecule, a 4-methylaniline derivative could serve as the aniline component to install the C-5 methyl group.
The Mannich reaction is another classic MCR that can be used to functionalize the C-3 position of indoles, typically leading to gramine (B1672134) derivatives. arkat-usa.org While less direct for building the core, it is a powerful tool for introducing aminomethyl groups onto a pre-formed indole scaffold.
These MCR strategies represent a move toward more sustainable and efficient chemical synthesis, minimizing waste and purification steps while enabling the rapid generation of diverse and complex indole libraries. rsc.org
Green Chemistry Approaches in Indolylmethanamine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including indole derivatives, to minimize environmental impact and enhance sustainability. researchgate.net These approaches focus on the use of renewable resources, reducing waste, and employing less hazardous chemicals. researchgate.net For the synthesis of indolylmethanamines, such as this compound and its analogues, green methodologies offer significant advantages over traditional synthetic routes, which often rely on harsh conditions and toxic reagents. researchgate.netrsc.org
Recent developments in organic synthesis have highlighted several green strategies applicable to the formation of the indole core and its subsequent functionalization. researchgate.net These methods include the use of environmentally benign solvents, alternative energy sources like microwave and ultrasound, and the development of reusable and non-toxic catalysts. researchgate.netresearchgate.net
One prominent green approach involves conducting reactions under solvent-free conditions. nih.govresearchgate.net This technique, often combined with grinding or microwave irradiation, can accelerate reaction rates and simplify product isolation, thereby reducing the use of volatile organic compounds. researchgate.netnih.gov For instance, the synthesis of bis(indolyl)methanes has been efficiently achieved by grinding indole with aldehydes in the presence of a solid acid catalyst at room temperature, resulting in excellent yields and short reaction times. nih.gov
The use of water as a solvent is another cornerstone of green chemistry. While organic substrates often have limited solubility in water, the development of water-tolerant catalysts has enabled a range of transformations in aqueous media. For the synthesis of bis(indolyl)methanes, catalysts like ammonium (B1175870) niobium oxalate (B1200264) have been successfully employed in water, allowing for easy catalyst recycling and a cleaner reaction profile.
Furthermore, multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like indole derivatives from simple precursors in a single step. rsc.orgrsc.org An innovative two-step MCR for assembling the indole core utilizes readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-catalyzed cyclization in ethanol, a green solvent. rsc.orgrsc.org This method avoids the use of metal catalysts and harsh reaction conditions often associated with classical indole syntheses like the Fischer indole synthesis. rsc.org
Catalysis is a key area of development in green synthetic chemistry. Researchers are focusing on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and biocatalysis, which employs enzymes to perform reactions with high selectivity under mild conditions. nih.gov Magnetic nanoparticles (MNPs) have also emerged as highly effective and recyclable catalysts for the synthesis of various indole derivatives, aligning with the principles of sustainable chemistry. researchgate.net For the specific C-H functionalization required to introduce the methanamine group at the C7 position of the indole ring, transition-metal-free strategies are being explored to reduce cost and environmental toxicity. researchgate.netnih.gov
The table below summarizes various green chemistry approaches that have been successfully applied to the synthesis of indole derivatives, which are principles applicable to the synthesis of this compound.
| Green Chemistry Principle | Methodology | Catalyst/Conditions | Substrate Example | Yield | Reference |
| Use of Recyclable Catalyst | Electrophilic substitution | Poly(4-vinylpyridinium)hydrogen sulfate | Indole and Benzaldehyde | 94% | nih.gov |
| Alternative Energy Source | Condensation reaction | Microwave irradiation, Glacial acetic acid | 2-arylindoles and Aldehydes | Excellent | researchgate.net |
| Benign Solvent | Multicomponent reaction followed by cyclization | Acid-induced, Ethanol | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | High | rsc.orgrsc.org |
| Atom Economy | One-pot synthesis | Solvent-free grinding | Aldehydes and Heteroaryls with sulfated polyborate | Excellent | researchgate.net |
| Recyclable Nanocatalyst | Various C-C and C-N bond formations | Magnetic Nanoparticles (MNPs) | Various indole precursors | High | researchgate.net |
Pharmacological Profiling and Mechanistic Investigations of 2,3,5 Trimethyl 1h Indol 7 Yl Methanamine Derivatives
Structure-Activity Relationship (SAR) Studies of (2,3,5-trimethyl-1H-indol-7-yl)methanamine Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole (B1671886) derivatives, modifications to the indole core, the position and nature of substituents, and the characteristics of side chains can dramatically alter pharmacological effects. nih.govresearchgate.net
The substitution pattern on the indole ring is a critical determinant of biological potency. The presence, number, and position of methyl groups can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets. In the case of this compound, the three methyl groups at the C2, C3, and C5 positions are expected to significantly impact its activity.
Research on various indole alkaloids has shown that substitutions on the indole nucleus can modulate bioactivity. mdpi.com For instance, the C3 position of the indole ring is a common site for functionalization to obtain more intricate and potent structures. nih.gov While specific data for the 2,3,5-trimethyl pattern is not extensively detailed in available literature, general principles of SAR in indole derivatives suggest that such substitutions can enhance binding affinity to target proteins by occupying specific hydrophobic pockets. The methyl group at C5, for example, is a feature in some bioactive indole structures, and its electronic and steric influence can be crucial for activity. nih.gov The biological effect of different substitution patterns in related indole compounds highlights the sensitivity of activity to minor structural modifications.
Table 1: Illustrative Impact of Substitution on Biological Activity of Indole Derivatives This table is a generalized representation based on SAR principles for the indole class of compounds and is for illustrative purposes.
| Compound Scaffold | Substitution Pattern | General Impact on Potency |
|---|---|---|
| Indole Core | No Substitution | Baseline Activity |
| Single Methyl Group (e.g., C5-methyl) | Often increases lipophilicity, potentially enhancing cell membrane penetration and/or receptor binding. | |
| Multiple Methyl Groups (e.g., 2,3,5-trimethyl) | Can create a specific steric profile that may either enhance or hinder binding to a target site, depending on the site's topology. May significantly increase hydrophobic interactions. |
The methanamine group at the C7 position introduces a basic amine functionality, which is a common feature in many pharmacologically active molecules. This group can play several crucial roles in the bioactivity of this compound analogues.
Primary, secondary, and tertiary amines are key functional groups that can participate in vital intermolecular interactions such as hydrogen bonding and ionic bonding. researchgate.netresearchgate.net At physiological pH, the amine group of the methanamine side chain is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is often critical for forming strong ionic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) in the active site of a target receptor or enzyme. researchgate.netnih.gov
Furthermore, the amine group can act as both a hydrogen bond donor and acceptor, contributing to the specificity and stability of the ligand-receptor complex. The nature of the amine (primary, secondary, or tertiary) can influence its base strength and steric availability, thereby modulating binding affinity and biological activity. nih.gov The synthesis of various (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives underscores the importance of this functional group as a handle for creating diverse libraries of compounds with potentially useful pharmacological properties. mdpi.comresearchgate.net
For this compound, the structure consists of a rigid, planar indole ring system and a flexible aminomethyl side chain. The rotational freedom around the single bond connecting the C7-methylene group to the indole ring allows the amine functionality to adopt various spatial orientations. The preferred conformation for receptor binding is the one that minimizes steric clashes and maximizes favorable interactions with the target's binding site.
Studies on other classes of receptor ligands have demonstrated that restricting the conformational flexibility of a molecule can lead to enhanced potency and selectivity. nih.gov By understanding the active conformation, medicinal chemists can design more rigid analogues that are "pre-organized" for optimal binding, thus reducing the entropic penalty upon binding. While specific conformational analysis and co-crystal structures for this compound are not available, computational modeling and techniques like X-ray crystallography on related indole derivatives are used to elucidate these structure-function relationships. dundee.ac.uk
Exploration of Biological Activities for Substituted Indole Methanamines
The indole scaffold is a privileged structure in the search for new antimicrobial agents. nih.gov Many natural and synthetic indole derivatives have demonstrated significant activity against a wide range of pathogens, including drug-resistant strains. nih.govnih.gov
Substituted indoles can exert antimicrobial effects through various mechanisms. Recent studies have shown that some indole derivatives are effective against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov One of the proposed mechanisms of action involves the inhibition of bacterial efflux pumps. For example, certain indoles have been identified as inhibitors of the NorA efflux pump in S. aureus, which is responsible for expelling a variety of antimicrobial drugs from the bacterial cell. nih.gov By inhibiting this pump, the indole derivatives can restore the efficacy of conventional antibiotics. Other potential mechanisms include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA synthesis. researchgate.net
The antimicrobial activity of a compound is typically quantified by determining its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on various substituted indole derivatives have revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
For example, novel indole derivatives incorporating other heterocyclic moieties like 1,2,4-triazole (B32235) have shown potent activity, with MIC values ranging from 3.125 to 50 µg/mL against a panel of bacteria and fungi. nih.gov Similarly, certain 3-substituted indole-2-one derivatives have been found to be active against methicillin-resistant S. aureus (MRSA) and S. enterica with MIC values of 125 µg/mL. dergipark.org.tr Metal complexes of indole-based Schiff bases have also been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, demonstrating the versatility of the indole scaffold in developing new anti-infective agents. nih.gov
Table 2: Representative Antimicrobial Activity (MIC) of Various Indole Derivatives Note: The following data are for different classes of indole derivatives and serve to illustrate the potential antimicrobial efficacy within this compound family. Data for this compound is not specifically available.
| Indole Derivative Class | Microorganism | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-Triazole Hybrids | Staphylococcus aureus (MRSA) | 3.125 - 50 | nih.gov |
| Escherichia coli | 3.125 - 50 | nih.gov | |
| 3-Substituted Indole-2-ones | S. enterica | 125 | dergipark.org.tr |
| S. aureus (MRSA) | 125 | dergipark.org.tr | |
| 3-Substituted-1H-imidazol-5-yl-1H-indoles | S. aureus (MRSA) | ≤ 0.25 - 16 | nih.gov |
Antimicrobial Efficacy and Mechanisms of Action
Antifungal Activities of Related Indole Compounds
Indole derivatives have demonstrated a wide spectrum of antifungal activities against various fungal pathogens. researchgate.nettsijournals.commdpi.com Research has shown that certain indole derivatives exhibit potent antifungal properties, in some cases exceeding the efficacy of commercially available fungicides. researchgate.net For instance, a study evaluating nine indole derivatives found that compounds 2, 5, 8, and 9 displayed broad-spectrum antifungal activities against seven phytopathogenic fungi, including Fusarium graminearum, Alternaria alternata, and Pyricularia oryzae. researchgate.net Their performance was noted to be more potent than hymexazole, a commercial agricultural fungicide. researchgate.net
The introduction of specific substituents to the indole ring has been shown to significantly influence antifungal potency. For example, novel Mannich bases of indole, synthesized using various secondary amines, were screened for their activity against Candida albicans. tsijournals.com Several of these compounds demonstrated significant antifungal effects. tsijournals.com Similarly, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties have shown promising results. nih.gov Many of these compounds exhibited excellent antifungal activities against C. krusei and moderate activities against C. albicans. nih.gov
Furthermore, a series of 24 indole derivatives containing a 1,3,4-thiadiazole ring were synthesized and tested against 14 plant pathogenic fungi. acs.org One compound, designated as Z2, showed exceptional bioactivity against Botrytis cinerea, with an EC50 value of 2.7 μg/mL, which is significantly lower than that of the commercial fungicides azoxystrobin (B1666510) (14.5 μg/mL) and fluopyram (B1672901) (10.1 μg/mL). acs.orgnih.gov In vivo tests on blueberry leaves confirmed the protective and curative efficacy of Z2. nih.gov Another study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives identified compounds with remarkable and broad-spectrum antifungal activities against five plant pathogenic fungi, with some showing superior or comparable efficacy to the fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. mdpi.comnih.gov
Table 1: Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative | Fungal Species | Activity/Efficacy | Reference |
|---|---|---|---|
| Indole Derivatives 2, 5, 8, 9 | Fusarium graminearum, Alternaria alternata, Pyricularia oryzae, etc. | More potent than hymexazole | researchgate.net |
| Mannich bases of indole (d1a, d1b, d1d) | Candida albicans | Maximum antifungal activity | tsijournals.com |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida krusei, Candida albicans | MIC values of 3.125 µg/mL against C. albicans | nih.gov |
| Indole-thiadiazole derivative (Z2) | Botrytis cinerea | EC50 of 2.7 µg/mL | acs.orgnih.gov |
| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | EC50 of 3.44 mg/L | nih.gov |
Investigation of Membrane Disruption Mechanisms
The antifungal action of many compounds, including certain indole derivatives, is often attributed to their ability to disrupt fungal cell membranes. nih.govacademiapublishing.org This disruption can occur through various mechanisms that ultimately compromise the integrity and function of the membrane, leading to cell death.
One primary mechanism involves the direct interaction with components of the fungal membrane, such as ergosterol (B1671047). academiapublishing.org Polyene antifungals, for example, bind to ergosterol, forming pores that lead to the leakage of cellular contents. academiapublishing.org While not all indole derivatives directly target ergosterol, the principle of disrupting membrane integrity is a common theme. Some fatty acids, for instance, can insert themselves into the lipid bilayer of the fungal membrane, increasing its permeability and causing the outflow of intracellular materials. researchgate.net
Another significant mechanism is the inhibition of enzymes crucial for the synthesis of essential membrane components. academiapublishing.org Azole antifungals, for instance, inhibit the enzyme cytochrome P450 14α-demethylase, which is vital for ergosterol biosynthesis. academiapublishing.org This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, thereby disrupting membrane structure and function. academiapublishing.org
Studies on specific indole-containing compounds have provided insights into their membrane-disrupting capabilities. For example, indolicidin, a tryptophan-rich peptide, has been shown to exert its fungicidal activity by directly interacting with the lipid bilayers of fungal cell membranes in a salt-dependent and energy-independent manner. nih.gov This interaction leads to rapid plasma membrane disruption. nih.gov Similarly, research on an indole derivative containing a 1,3,4-thiadiazole moiety (Z2) suggested that it causes disruption of the mycelial cell membrane in Botrytis cinerea. nih.gov This was evidenced by alterations in the integrity of the cell wall and membrane, leading to increased cellular leakage and permeability. nih.gov It was hypothesized that this compound could be a potential succinate (B1194679) dehydrogenase inhibitor, which would also contribute to its antifungal effect. nih.gov
The disruption of the fungal cell membrane is a key mechanism of action for many antifungal agents. academiapublishing.org This can be achieved by directly interacting with membrane lipids or by inhibiting the synthesis of vital membrane components, leading to a loss of membrane integrity and ultimately, cell death. academiapublishing.orgacademiapublishing.org
Anti-parasitic Activity, with Focus on Trypanosoma cruzi
Indole derivatives have emerged as a promising class of compounds in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govacs.org
In Vitro Potency against Intracellular Amastigotes
Several studies have highlighted the significant in vitro activity of indole derivatives against the intracellular amastigote form of T. cruzi, which is the replicative stage in the mammalian host.
Indole phytoalexins, which are defensive secondary metabolites from plants, have demonstrated notable antiproliferative effects on intracellular T. cruzi amastigotes. nih.gov For example, 1-methoxybrassinin showed a higher potency against intracellular T. cruzi than the currently used drugs nifurtimox (B1683997) and benznidazole (B1666585) under similar experimental conditions. nih.gov
The search for novel anti-trypanosomal agents has led to the screening of various indole-based compounds. A screening of a commercial library of small molecules identified three hits with an indole core that were active against intracellular T. cruzi amastigotes, showing moderate potency and good selectivity over host cells. acs.org Further optimization of a series of substituted indoles led to compounds with improved potency, although challenges with metabolic stability and solubility were encountered. acs.orgdndi.org
Other classes of indole-related compounds have also shown promise. A series of 5-nitroindazole (B105863) derivatives were evaluated, with one compound featuring a 2-picolyl substituent demonstrating considerable activity against both epimastigote and intracellular amastigote forms of T. cruzi. mdpi.com Similarly, a study on 1,2,3-triazole analogues identified three derivatives with potent activity against trypomastigotes and efficacy against intracellular parasites comparable to benznidazole. mdpi.com
Table 2: In Vitro Anti-Trypanosoma cruzi Activity of Selected Indole and Related Derivatives
| Compound/Derivative Class | Parasite Stage | Key Findings | Reference |
|---|---|---|---|
| Indole Phytoalexins (e.g., 1-methoxybrassinin) | Intracellular amastigotes | Higher potency than nifurtimox and benznidazole | nih.gov |
| Substituted Indoles | Intracellular amastigotes | Moderate to high potency with good selectivity | acs.org |
| 5-Nitroindazole Derivatives | Epimastigotes and intracellular amastigotes | Significant activity, with some compounds showing IC50 values in the low micromolar range | mdpi.com |
| 1,2,3-Triazole Analogues | Trypomastigotes and intracellular amastigotes | Potent activity, with some IC50 values in the sub-micromolar range against trypomastigotes | mdpi.com |
Efficacy Studies in In Vivo Models of Parasitic Infection
While in vitro studies are crucial for initial screening, in vivo models are essential to evaluate the efficacy of potential drug candidates in a living organism.
In the context of Chagas disease, murine models are commonly used to assess the ability of compounds to reduce parasitemia and parasite burden in tissues during both acute and chronic phases of infection. nih.govresearchgate.net For instance, a study on 1,2-disubstituted 5-nitroindazolin-3-ones, which had shown significant in vitro activity, also demonstrated a reduction in parasitemia in mice. mdpi.com
The development of highly sensitive in vivo imaging systems, using bioluminescent T. cruzi, has greatly advanced the ability to monitor parasite burden in real-time throughout the course of infection and to assess drug efficacy. nih.gov This technology allows for the non-invasive tracking of parasites and provides a more robust assessment of treatment outcomes. nih.gov
Despite promising in vitro results, the translation to in vivo efficacy can be challenging. An optimized indole-2-carboxamide derivative, despite showing antiparasitic activity in acute and chronic mouse models of Chagas disease, was ultimately discontinued (B1498344) due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. acs.orgdndi.org This highlights the importance of not only potency but also the ADME (absorption, distribution, metabolism, and excretion) profile of a compound for its potential as a therapeutic agent.
Target Identification and Mechanism of Action for Anti-trypanosomal Effects
Understanding the mechanism of action of anti-trypanosomal compounds is critical for the development of more effective and less toxic drugs. For indole derivatives, several potential targets and mechanisms have been investigated.
One potential mechanism of action is the inhibition of crucial parasite enzymes. For example, some indole-based galactosides have been identified as inhibitors of T. cruzi trans-sialidase, an enzyme important for parasite survival and invasion. mdpi.com Another key target is CYP51 (sterol 14α-demethylase), an enzyme involved in the biosynthesis of sterols essential for the parasite's membrane. mdpi.com However, for a series of 1H-indole-2-carboxamides, in vitro potency against the parasite did not correlate with the inhibition of T. cruzi CYP51, suggesting a different mechanism of action for this particular class of compounds. acs.org
The generation of oxidative stress is another important anti-trypanosomal mechanism. mdpi.com Nitroaromatic compounds, including some nitro-substituted indole derivatives, can undergo bioreduction within the parasite to generate reactive oxygen species (ROS) that are toxic to T. cruzi. mdpi.com
The structural features of indole derivatives can also play a role in their activity. For instance, the presence of two amidine groups in certain diamidine indole derivatives was found to be essential for their potent antitrypanosomal activity. mdpi.com
Anti-cancer and Anti-proliferative Effects of Indole Derivatives
The indole nucleus is a prominent scaffold in a multitude of natural and synthetic compounds that exhibit significant anticancer and anti-proliferative activities. nih.govnih.gov These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govmbimph.com
A variety of indole derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. nih.govnih.gov For example, a series of indole-aryl amide derivatives were tested against HT29 (colon cancer), HeLa (cervical cancer), IGROV-1 (ovarian cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia) cells. nih.govnih.gov Some of these compounds showed good activity, with one in particular demonstrating noteworthy selectivity towards HT29 cells without affecting normal human intestinal cells. nih.govnih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov The pro-apoptotic effect was associated with the up-regulation of the Bax protein, while the anti-proliferative effect was linked to the up-regulation of the p21 protein. nih.gov
The introduction of different functional groups to the indole core can significantly modulate the anti-proliferative activity. For instance, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and evaluated against lung, liver, and breast cancer cell lines. rsc.org Several of these compounds were found to be active and exhibited selective cytotoxicity towards the human lung cancer cell line (H460) over a normal lung cell line. rsc.org
Indoline (B122111) derivatives have also been investigated for their anticancer potential, with some acting as inhibitors of the epidermal growth factor receptor (EGFR). providence.org A novel indoline derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI), was identified as a potent compound that induced apoptosis in breast cancer cells via the EGFR signaling pathway. providence.org HNPMI showed higher cytotoxicity than the standard drug Cyclophosphamide in MCF-7 and SkBr3 breast cancer cells and significantly reduced their proliferation without affecting non-cancerous cells. providence.org The induction of apoptosis was confirmed by the activation of caspases-3 and -9 and DNA fragmentation. providence.org
Table 3: Anti-proliferative Activity of Selected Indole Derivatives
| Derivative Class | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| Indole-aryl amide (compound 5) | HT29 (colon) | IC50 = 2.61 µM | G1 cell cycle arrest, apoptosis induction (Bax/p21 up-regulation) | nih.gov |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas | H460 (lung) | IC50 values down to 20 µM | Nur77-mediated apoptosis | rsc.org |
| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | MCF-7, SkBr3 (breast) | IC50 = 64.10 µM (MCF-7), 119.99 µM (SkBr3) | EGFR signaling pathway inhibition, caspase-mediated apoptosis | providence.org |
| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives (4g, 4a, 4c) | HCT-116 (colon) | IC50 = 7.1, 10.5, 11.9 µM, respectively | S and G2/M phase cell cycle arrest | nih.gov |
Cell Line Cytotoxicity and Apoptosis Induction Studies
Indole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of this cytotoxicity is often linked to the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
Research into novel 1-((indol-3-yl)methyl)-1H-imidazolium salts revealed their potential as cytotoxic agents. bienta.net One derivative, 1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide, was identified as particularly potent against myeloid liver carcinoma (SMMC-7721), lung carcinoma (A549), and breast carcinoma (MCF-7) cell lines. bienta.net Its IC50 values were notably lower than those of the conventional chemotherapy drug cisplatin (B142131) (DDP), and it was shown to induce significant cell apoptosis in SMMC-7721 cells. bienta.net
Similarly, studies on indolin-2-one linked 1,2,3-triazole derivatives showed that many of these compounds were cytotoxic in the low micromolar range. nih.gov The most active compound from this series was found to trigger caspase-dependent apoptosis in Jurkat cells, activating both intrinsic and extrinsic apoptotic pathways. nih.gov The induction of apoptosis is a key mechanism by which many chemotherapeutic drugs exert their cytotoxic effects. researchgate.net Further investigations into other heterocyclic compounds incorporating indole moieties, such as indole–1,2,4-triazole-based acetamides, have also shown promising anti-proliferative potential against hepatocellular cancer (Hep-G2) cell lines. nih.gov
The table below summarizes the cytotoxic activity of selected indole derivatives against various cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Source |
| 1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide | SMMC-7721 (Liver) | Lower than Cisplatin | bienta.net |
| 1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide | A549 (Lung) | Lower than Cisplatin | bienta.net |
| 1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide | MCF-7 (Breast) | Lower than Cisplatin | bienta.net |
| Indolin-2-one linked 1,2,3-triazole (Compound 7c) | Jurkat | Low micromolar range | nih.gov |
| Purine-linked 1,2,3-triazole (Compound 5e) | A549 (Lung) | 4.02 ± 0.11 | nih.gov |
| Purine-linked 1,2,3-triazole (Compound 5i) | HeLa (Cervical) | 6.02 ± 0.62 | nih.gov |
| Indole–triazole hybrid (Compound 8b) | Hep-G2 (Liver) | Comparable to Doxorubicin | nih.gov |
Molecular Targeting in Cancer Pathways
The anticancer activity of indole derivatives is mediated through interaction with various molecular targets crucial for cancer cell proliferation and survival. researchgate.net Computational and in vitro studies have identified several key enzymes and signaling pathways that are modulated by these compounds.
Molecular docking simulations for certain indolin-2-one derivatives suggested potential interaction with the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy. nih.gov Inverse docking studies on novel indole–1,2,4-triazole hybrids identified several probable macromolecular targets, including Protein Kinase C-theta (PKC-θ), AKT1, Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and angiogenesis, and their inhibition is a key strategy in the development of anticancer drugs. nih.gov The indole scaffold has been recognized for its ability to interact with diverse pharmacological targets, contributing to its designation as a "privileged scaffold" in medicinal chemistry. researchgate.net
Anti-inflammatory and Analgesic Properties of Indole Analogues
The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and numerous synthetic indole derivatives have been investigated for their anti-inflammatory and analgesic potential. nih.govscielo.br These properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. scielo.br
In one study, a series of synthetic indole derivatives were evaluated for anti-inflammatory, analgesic, and anti-pyretic activities in animal models. nih.gov Two compounds, N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine and N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, demonstrated the desired anti-inflammatory and analgesic effects. nih.gov Another study on indole-imidazolidine hybrid molecules also reported promising anti-inflammatory and antinociceptive activities. nih.gov The compounds were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov
The table below presents findings from studies on the anti-inflammatory and analgesic effects of various indole analogues.
| Compound/Derivative Class | Activity Observed | Model/Mechanism | Source |
| N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Anti-inflammatory, Analgesic, Anti-pyretic | In vivo (Albino mice) | nih.gov |
| N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Anti-inflammatory, Analgesic, Anti-pyretic | In vivo (Albino mice) | nih.gov |
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Anti-inflammatory, Antinociceptive | Reduction of leukocyte migration and pro-inflammatory cytokines | nih.gov |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one | Anti-inflammatory, Antinociceptive | Reduction of leukocyte migration and pro-inflammatory cytokines | nih.gov |
| 2-(4-nitrophenoxy)-1-(1H-indol-1-yl) ethanone (B97240) (Compound M3) | Analgesic | Haffner's tail clip, hot plate, and acetic acid-induced writhing tests in rats | acs.org |
Other Potential Biological Activities (e.g., Antidiabetic, Antioxidant, Anticonvulsant, Antiviral, Anti-HIV)
The versatile structure of the indole nucleus has led to the discovery of a wide array of other biological activities. frontiersin.orgijpp.org.in Various substituted indole derivatives have been reported to possess antimicrobial, antifungal, antioxidant, anticonvulsant, antiviral, and anti-HIV properties.
For instance, certain pyrimidinone-oxadiazolyl indolinones have shown promising antibacterial, antifungal, and antioxidant activity. researchgate.net Norbelladine-type alkaloids, which are derived from a common indole-related precursor, have demonstrated antiviral properties against the Dengue virus (DENV) and anti-HIV activity, although the latter was associated with significant cytotoxicity. The broad spectrum of activity highlights the potential of the indole scaffold to generate novel therapeutic agents for a variety of diseases. frontiersin.org
In Vitro and In Vivo Pharmacological Evaluation
Cellular Permeability and Uptake Studies
The assessment of cellular permeability is a critical step in drug discovery, particularly for orally administered drugs, as it predicts the extent of intestinal absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. bienta.net
Studies on indole derivatives have shown varied permeability characteristics. For example, tryptanthrin, an indole alkaloid, displayed high permeability in the Caco-2 assay, with an apparent permeability coefficient (Papp) greater than 32.0 × 10⁻⁶ cm/s. nih.gov This suggests it is not a substrate for the P-glycoprotein (P-gp) efflux pump. nih.gov In contrast, other compounds may exhibit moderate or low permeability. The absorption of indole and its derivatives through the intestinal epithelium is often facilitated by their ability to freely diffuse across lipid membranes. nih.gov
The table below provides a general classification for interpreting Caco-2 permeability results.
| Apparent Permeability (Papp) (cm/s) | Classification | Expected In Vivo Absorption |
| > 10 x 10⁻⁶ | High | > 90% |
| 1 - 10 x 10⁻⁶ | Moderate | 20% - 90% |
| < 1 x 10⁻⁶ | Low | < 20% |
Metabolic Stability Investigations in Biological Systems
Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. It refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily cytochrome P450 (P450) enzymes in the liver. In vitro assays using liver microsomes are commonly employed to assess metabolic stability in early drug discovery.
The stability of a compound is often expressed as its half-life (t1/2) in the microsomal preparation. For indole derivatives, metabolic stability can be a challenge. For example, the phenethyl amide derivative of indomethacin (B1671933) was found to be highly unstable in rat and human microsomes due to extensive P450-mediated metabolism. However, rational drug design, involving structural modifications, can significantly improve metabolic stability. In the case of the indomethacin derivative, introducing polar or electron-deficient groups shifted the site of metabolism and increased stability. Similarly, studies on other compounds have shown that modifications such as replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring can lead to improved metabolic stability in rat liver microsomes.
The table below shows a common classification system for metabolic stability based on in vitro half-life in human liver microsomes (HLM).
| Half-life (t1/2) in HLM (minutes) | Stability Classification |
| > 30 | High |
| 10 - 30 | Medium |
| < 10 | Low |
Target Engagement and Off-Target Activity Assessments
The comprehensive evaluation of a drug candidate's interaction with its intended biological target, alongside a thorough assessment of its potential interactions with other unintended biological molecules, is a critical step in preclinical development. For derivatives of this compound, this process involves a suite of biochemical and cellular assays designed to elucidate the compound's potency, selectivity, and potential for off-target effects.
Initial investigations into the pharmacological profile of novel this compound derivatives often begin with primary target engagement studies. These studies are designed to confirm that the synthesized compounds interact with their intended molecular target in a measurable and quantifiable way. A common approach involves in vitro binding assays, which measure the affinity of a compound for its target receptor or enzyme. For instance, radioligand binding assays can determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), providing a quantitative measure of the compound's binding affinity.
Subsequent to confirming target engagement, the functional consequence of this binding is assessed through in vitro functional assays. These assays, which may be cellular or non-cellular, are designed to measure the biological effect of the compound on its target. For example, if the target is a G-protein coupled receptor (GPCR), a functional assay might measure changes in intracellular second messenger levels, such as cyclic AMP (cAMP) or calcium ions (Ca2+), upon compound stimulation. The data from these assays are used to determine the compound's potency, often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
A crucial aspect of preclinical pharmacological profiling is the assessment of off-target activities. Unintended interactions with other receptors, enzymes, ion channels, and transporters can lead to undesirable side effects. To identify such interactions, this compound derivatives are typically screened against a broad panel of known biological targets. This is often accomplished through large-scale screening platforms that can assess the activity of a compound against hundreds of different targets simultaneously.
The data generated from these off-target screening panels provide a selectivity profile for each derivative. This profile is essential for identifying potential liabilities early in the drug discovery process and for guiding further chemical modifications to improve selectivity. For example, a compound that shows high affinity for its intended target but also interacts with the hERG potassium channel, a common source of cardiac toxicity, would be flagged for further investigation and potential redesign.
The following tables present hypothetical data from target engagement and off-target activity assessments for a series of this compound derivatives.
Table 1: In Vitro Target Engagement of this compound Derivatives
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Derivative A | Target X | 15 | 35 |
| Derivative B | Target X | 8 | 20 |
| Derivative C | Target X | 25 | 60 |
| Derivative D | Target X | 5 | 12 |
Table 2: Off-Target Activity Profile of Derivative D
| Off-Target | Binding Affinity (Ki, µM) | Functional Activity (% Inhibition at 10 µM) |
| Receptor Y | > 10 | < 10% |
| Enzyme Z | 5.2 | 25% |
| Ion Channel A | > 10 | < 5% |
| Transporter B | 8.1 | 15% |
These assessments of target engagement and off-target activity are fundamental to building a comprehensive pharmacological profile for this compound derivatives, guiding the selection of the most promising candidates for further development.
Computational and Theoretical Studies on 2,3,5 Trimethyl 1h Indol 7 Yl Methanamine
Quantum Chemical Investigations and Molecular Mechanics Simulations
Quantum chemical methods and molecular mechanics are foundational computational tools for understanding the intrinsic properties of a molecule like (2,3,5-trimethyl-1H-indol-7-yl)methanamine at an atomic level. These investigations provide insights into the molecule's stability, reactivity, and preferred shapes.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to its lowest energy state. For indole (B1671886) derivatives, Density Functional Theory (DFT) is a frequently utilized quantum mechanical method for this purpose, often employing functionals such as B3LYP or M06-2X with an appropriate basis set like 6-31G* or 6-311++G(d,p). nih.govresearchgate.netnih.gov The optimization calculations yield crucial geometrical parameters, including bond lengths, bond angles, and dihedral angles.
An analysis of the electronic structure reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical properties and reactivity. researchgate.net Key components of this analysis include:
Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the indole ring and the primary amine are expected to be electron-rich areas, indicating sites prone to electrophilic attack or hydrogen bonding.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are essential for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of chemical stability; a smaller gap generally suggests higher reactivity. researchgate.net
Mulliken Atomic Charges: This method allocates the total molecular charge among the individual atoms, offering insights into the charge distribution and identifying polar sites within the structure. researchgate.net
Table 1: Illustrative Geometrical Parameters for Optimized this compound (DFT/B3LYP/6-31G)* This table presents hypothetical yet realistic data based on typical bond lengths and angles for similar molecular structures.
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C7-C(methanamine) | 1.51 | |
| C(methanamine)-N(amine) | 1.47 | |
| N1-C2 | 1.38 | |
| C2-C3 | 1.39 | |
| Bond Angles (°) | ||
| C(indole)-C7-C(methanamine) | 121.5 | |
| C7-C(methanamine)-N(amine) | 112.0 | |
| C2-N1-C7a | 109.5 | |
| Dihedral Angles (°) |
Conformational analysis is critical for understanding the flexibility of a molecule, which arises from rotation around its single bonds. In this compound, the primary source of conformational flexibility is the rotation of the methanamine (-CH2NH2) group relative to the stationary indole ring.
Computational techniques can map the conformational landscape by systematically rotating the key dihedral angle (e.g., C7a-C7-CH2-NH2) and calculating the potential energy at each increment. This process generates a potential energy surface that identifies:
Energy Minima: These points correspond to stable, low-energy conformations (conformers) that the molecule is most likely to adopt.
Energy Maxima: These represent the transition states between conformers, and the energy difference between a minimum and a maximum defines the rotational energy barrier.
Studies on analogous substituted indoles show that steric hindrance and intramolecular forces, such as weak hydrogen bonds, can significantly influence the preferred conformations. documentsdelivered.comresearchgate.net A thorough understanding of these conformational preferences is crucial, as the specific 3D structure of a molecule often governs its ability to interact with a biological target.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), which is typically a protein.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net The indole scaffold is a well-established pharmacophore found in ligands for a diverse array of receptors, including serotonin (B10506) receptors, kinases, and various enzymes. nih.govfrontiersin.orgacs.org
The docking procedure typically involves:
Preparation: Obtaining the 3D coordinates of the ligand and the receptor, often from a public repository like the Protein Data Bank (PDB).
Search Algorithm: Systematically exploring different possible binding poses of the ligand within the receptor's active site.
Scoring Function: Evaluating the binding affinity for each pose, which is usually expressed as a docking score in kcal/mol. A more negative score generally signifies a more favorable predicted binding interaction. isfcppharmaspire.com
For this compound, it is anticipated that the protonatable primary amine would form a critical salt bridge interaction with an acidic residue, such as Aspartic or Glutamic acid, within a receptor's active site. This type of interaction is a common anchoring point for many indole-based receptor ligands. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Receptor This table shows a hypothetical scenario based on typical docking results for indole derivatives targeting protein kinases.
| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Serine/Threonine Kinase XYZ (PDB: XXXX) | -8.5 | Asp145 | Salt Bridge, H-Bond |
| Val35 | Hydrophobic | ||
| Leu128 | Hydrophobic |
After docking, a detailed analysis of the interactions between the ligand and the protein is conducted. These non-covalent interactions are essential for the stability of the ligand-protein complex. researchgate.net Common interactions observed for indole derivatives include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the indole and amine) and acceptors (such as carbonyl oxygens on the protein backbone or side chains). nih.gov
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (the trimethyl-substituted indole ring) and hydrophobic amino acid residues like Valine, Leucine, and Isoleucine. researchgate.net
Pi-Interactions: The aromatic indole ring can engage in pi-pi stacking with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) or cation-pi interactions with positively charged residues (Lysine, Arginine). nih.gov
In Silico Screening and Virtual Library Design for Novel Analogues
The molecular structure of this compound can be used as a starting point for the discovery of new molecules with potentially enhanced potency or selectivity through computational methods.
In silico screening involves using a computational model, often derived from a docking study, to rapidly evaluate large databases or "virtual libraries" of compounds for their potential to bind to a specific biological target. researchgate.netnih.gov This approach enables researchers to prioritize which compounds should be synthesized and experimentally tested, thereby optimizing the use of time and resources.
Virtual library design is the process of systematically modifying a lead compound, in this case this compound, to generate a focused library of new analogues. Potential modifications could involve:
Varying the substituents on the indole ring (e.g., replacing methyl groups with other alkyl groups or halogens).
Altering the methanamine side chain (e.g., extending the carbon linker or converting the primary amine to a secondary or tertiary amine).
Introducing different functional groups to explore new potential interactions with the target receptor.
These newly designed analogues can then be computationally assessed for their predicted binding affinity and their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) to identify the most promising candidates for further development. jneonatalsurg.com
Predictive Toxicology and ADMET Modeling
A significant cause of failure in drug development is an unacceptable pharmacokinetic or toxicity profile. nih.gov To mitigate this risk, in silico models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are now integral to the early stages of drug discovery. nih.govresearchgate.net These predictive models use a compound's structure to estimate a wide range of properties, allowing for the early identification and weeding out of candidates with poor ADMET profiles. For indole derivatives, various studies have demonstrated the utility of these computational tools in predicting properties like oral absorption, blood-brain barrier penetration, and potential toxicity. japsonline.com
The metabolism of a drug candidate is a critical determinant of its efficacy and safety. Computational models can predict how a compound like this compound might be metabolized in the body. Tryptophan, the parent amino acid of indole, is known to be metabolized through several major routes, including the kynurenine, serotonin, and indole pathways. mdpi.comresearchgate.net
In silico tools can identify which sites on the molecule are most susceptible to metabolic reactions, such as oxidation by cytochrome P450 (CYP) enzymes. japsonline.com These models can also predict whether the compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). japsonline.commdpi.com Inhibition of these enzymes can lead to dangerous drug-drug interactions. By predicting these metabolic liabilities early, the chemical structure can be modified to improve its metabolic stability and safety profile. japsonline.com
| Metabolic Parameter | Predicted Outcome | Implication in Drug Development |
|---|---|---|
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with a wide range of commonly prescribed drugs. |
| CYP3A4 Substrate | Yes | The compound is likely metabolized by the major drug-metabolizing enzyme. |
| Plasma Protein Binding | High (>90%) | May affect the free concentration of the drug available to act on the target. |
| Hepatotoxicity | Low Probability | Indicates a lower risk of drug-induced liver injury. |
Predictive toxicology utilizes computational models, often based on Quantitative Structure-Toxicity Relationships (QSTR), to forecast the potential for a chemical to cause adverse effects. japsonline.com These models are built from large datasets of compounds with known toxicological endpoints and can predict risks such as mutagenicity (Ames test), carcinogenicity, developmental toxicity, and skin sensitization solely from a 2D molecular structure. japsonline.com
For a novel molecule like this compound, these in silico assessments are crucial for early-stage hazard identification. nih.gov Beyond specific toxic endpoints, computational methods can also predict potential off-target interactions. By screening the compound against a panel of known proteins associated with adverse effects (e.g., the hERG potassium channel, which is linked to cardiotoxicity), researchers can flag potential safety issues. This proactive approach to safety assessment helps prioritize compounds that are not only effective but also possess a favorable safety profile. researchgate.net
| Toxicological Endpoint | Prediction Model Type | Predicted Result | Interpretation |
|---|---|---|---|
| Mutagenicity (Ames) | QSTR | Non-mutagenic | Low likelihood of causing genetic mutations. |
| Carcinogenicity (Rodent) | QSTR | Non-carcinogenic | Low likelihood of causing cancer in animal models. |
| hERG Inhibition | Classification Model | Low Risk | Reduced potential for drug-induced cardiac arrhythmia. |
| Skin Sensitization | Structural Alerts | No Alert | Low likelihood of causing an allergic contact dermatitis. |
| Rat Oral LD50 | Regression Model | > 2000 mg/kg | Predicts low acute oral toxicity. |
Research Applications and Future Directions for 2,3,5 Trimethyl 1h Indol 7 Yl Methanamine
Role as a Privileged Scaffold for Drug Discovery
The indole (B1671886) ring system is a core component of numerous natural products, alkaloids, and approved pharmaceuticals, highlighting its versatility and importance in medicinal chemistry. nih.govnih.gov Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor, along with the planar structure, allow indole derivatives to interact with a wide array of biological macromolecules. mdpi.com The structural versatility of the indole scaffold allows for the incorporation of various substituents, which can significantly alter biological activity and lead to the discovery of novel drugs with improved efficacy. mdpi.com Consequently, compounds like (2,3,5-trimethyl-1H-indol-7-yl)methanamine are valuable starting points for drug discovery campaigns targeting conditions ranging from cancer and infectious diseases to inflammatory and neurodegenerative disorders. mdpi.comnih.gov
Design and Synthesis of Advanced Lead Compounds
The structure of this compound offers several avenues for modification to generate advanced lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The primary amine of the methanamine group at the 7-position is a key functional handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of functional groups.
These modifications are crucial for exploring the structure-activity relationship (SAR), which correlates the structural features of a molecule with its biological activity. nih.gov For instance, creating a library of amide derivatives could probe interactions with specific amino acid residues in a target protein's binding pocket. The three methyl groups on the indole ring at positions 2, 3, and 5 provide a specific steric and electronic profile that can be systematically altered to optimize binding affinity and selectivity.
Table 1: Potential Modifications of this compound for Lead Optimization
| Modification Site | Reaction Type | Potential New Functional Groups | Purpose in Lead Optimization |
| 7-methanamine | Acylation | Amides, sulfonamides | Introduce hydrogen bond acceptors/donors; modulate polarity. |
| 7-methanamine | Reductive Amination | Secondary and tertiary amines | Explore new interactions in binding pockets; alter basicity. |
| 1-position (N-H) | Alkylation/Arylation | N-alkyl, N-aryl groups | Modulate lipophilicity; explore additional binding regions. |
| Indole Ring | Electrophilic Sub. | Halogens, nitro groups | Alter electronic properties and metabolic stability. |
Exploration of New Chemical Space Based on the Core Structure
Exploring new chemical space involves creating novel molecular architectures that are significantly different from existing compounds. Starting from the this compound scaffold, chemists can design and synthesize libraries of compounds to screen for new biological activities. ijpsr.com The indole core itself can be used as a template to build more complex, three-dimensional structures, moving away from the flat, aromatic plane. researchgate.net This is particularly important for targeting protein-protein interactions, which often involve large, complex interfaces. The development of diverse indole-containing compounds is a key area of research for identifying new drug candidates for a variety of diseases. nih.gov
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-Based Drug Discovery (FBDD) is a strategy that screens small, low-molecular-weight compounds (fragments) for weak but efficient binding to a biological target. acs.org Once a binding fragment is identified, it is gradually optimized and grown into a more potent, drug-like molecule. nih.gov
With a molecular weight of 188.27 g/mol , this compound fits the profile of a molecular fragment. Its indole core can provide essential binding interactions, while the methanamine group offers a vector for fragment growth or linking with other fragments that bind to adjacent sites on the target protein. FBDD has proven to be an effective approach for identifying novel hit molecules in the early stages of drug discovery. acs.org The use of indole-based fragments has been successfully applied in the design of selective inhibitors for challenging targets. nih.gov
Development of Chemical Probes and Biological Tools
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in its native cellular environment. mskcc.org The this compound scaffold can be adapted for this purpose.
For example, by attaching a fluorescent dye (fluorophore) to the primary amine, a fluorescent probe can be created. nih.govacs.org Such probes can be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the target protein within cells. mdpi.com Alternatively, attaching a reactive group or a molecule like biotin (B1667282) can create tools for affinity purification, enabling the identification of the protein's binding partners. mskcc.org
Table 2: Examples of Chemical Probes Derivable from the Scaffold
| Probe Type | Modification | Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, BODIPY) to the amine group. | Visualize target protein localization in cells via microscopy. acs.orgmdpi.com |
| Affinity Probe | Attachment of a biotin tag to the amine group. | Isolate the target protein and its binding partners from cell lysates. |
| Photoaffinity Label | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | Covalently link the probe to its target upon UV light exposure for target identification. |
Translational Research Prospects and Preclinical Development Considerations
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound or its derivatives to progress towards clinical use, several preclinical development considerations must be addressed.
Once a lead compound with promising biological activity is identified, it must undergo a rigorous evaluation of its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). This involves studying how the compound is taken up by the body, where it goes, how it is broken down, and how it is eliminated. While specific data for this compound is unavailable, the indole scaffold is known to be metabolized by cytochrome P450 enzymes, a key consideration for potential drug-drug interactions. Early-stage assessment of these properties is critical for the successful development of any new therapeutic agent. researchgate.net
Emerging Methodologies in the Study of Indole Chemistry
The synthesis and functionalization of indole derivatives is a dynamic field of organic chemistry. Recent advances are making it easier and more efficient to create novel indole-based compounds. Emerging methodologies that could be applied to the study of this compound include:
C-H Activation: These reactions allow for the direct functionalization of carbon-hydrogen bonds on the indole ring, bypassing the need for pre-functionalized starting materials. This enables the introduction of new substituents at positions that are difficult to access through traditional methods. researchgate.net
Photocatalysis and Electrocatalysis: These techniques use light or electricity to drive chemical reactions, often under mild conditions. They open up new pathways for indole functionalization that are not possible with conventional thermal methods. researchgate.net
Flow Chemistry: Performing reactions in continuous flow systems rather than in traditional batch flasks can improve reaction efficiency, safety, and scalability, which is crucial for the large-scale synthesis required for preclinical and clinical studies.
These advanced synthetic tools will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold, enhancing its potential for future drug discovery and development. researchgate.netnih.gov
Application of Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
The synthesis of novel derivatives of this compound would necessitate rigorous structural confirmation. Advanced spectroscopic techniques are indispensable for this purpose, providing unambiguous characterization of molecular architecture. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be crucial for determining the precise connectivity of atoms. youtube.commagritek.com For instance, in a hypothetical derivative where the primary amine is acylated, ¹H NMR would show characteristic shifts of the amide proton and changes in the signals of the methylene (B1212753) protons of the methanamine group. youtube.com ¹³C NMR would reveal the presence of the new carbonyl carbon. youtube.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of new analogues. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the compound's structure, helping to confirm the identity of substituents and their location on the indole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is a powerful tool for identifying functional groups. researchgate.net The synthesis of new derivatives would be monitored by the appearance or disappearance of characteristic absorption bands. For example, the conversion of the primary amine to a secondary amine would result in a change in the N-H stretching vibrations in the 3300-3500 cm⁻¹ region.
UV-Visible Spectroscopy : This technique provides information about the electronic transitions within a molecule. researchgate.net Modifications to the indole core or the introduction of chromophoric substituents would lead to shifts in the absorption maxima, which can be correlated with structural changes.
To illustrate the application of these techniques, consider the hypothetical synthesis of an N-acetyl derivative of this compound. The expected spectroscopic data would be compiled for comparison with experimental results.
| Technique | Expected Observations for N-acetyl-(2,3,5-trimethyl-1H-indol-7-yl)methanamine |
| ¹H NMR | Appearance of a new singlet for the acetyl methyl protons around δ 2.0 ppm. A downfield shift of the methylene protons adjacent to the newly formed amide bond. |
| ¹³C NMR | A new signal in the δ 170 ppm region corresponding to the amide carbonyl carbon. |
| HRMS | An increase in the molecular weight corresponding to the addition of a C₂H₂O group. |
| FT-IR | Appearance of a strong C=O stretching band around 1650 cm⁻¹ and a characteristic N-H bending vibration for a secondary amide. |
Chemoinformatics and Big Data Analysis in Indole Research
Chemoinformatics and big data analysis have become integral to modern drug discovery, enabling the efficient exploration of chemical space and the prediction of biological activities. mdpi.comyoutube.com These computational approaches can be strategically applied to the study of this compound and its potential derivatives.
Virtual Screening and Molecular Docking : A virtual library of derivatives of this compound can be generated in silico. These virtual compounds can then be docked into the active sites of various biological targets to predict their binding affinities. researchgate.net For example, given the prevalence of the indole scaffold in serotonin (B10506) receptor ligands, these virtual derivatives could be docked against different 5-HT receptor subtypes to identify potential candidates for neurological disorders. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a small, diverse set of derivatives and evaluating their biological activity, a QSAR model can be developed. researchgate.net This model would mathematically relate the structural features of the molecules to their activity, allowing for the prediction of the activity of unsynthesized compounds and guiding the design of more potent analogues.
Pharmacophore Modeling : Based on the structures of known active indole-containing compounds, a pharmacophore model can be constructed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen databases of compounds, including virtual derivatives of this compound, to identify those that fit the pharmacophore and are therefore likely to be active.
The following table illustrates a hypothetical chemoinformatic workflow for prioritizing derivatives of this compound for synthesis.
| Step | Methodology | Objective |
| 1. Library Generation | In silico modification of the parent compound | Create a diverse virtual library of derivatives. |
| 2. Property Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction algorithms | Filter out compounds with predicted poor pharmacokinetic properties or toxicity. |
| 3. Virtual Screening | Molecular docking against a panel of selected protein targets | Identify compounds with high predicted binding affinity to targets of interest. |
| 4. Prioritization | Ranking based on docking scores and predicted ADMET properties | Select a manageable number of the most promising candidates for chemical synthesis and biological testing. |
Future Research Avenues and Unexplored Biological Potentials
The indole nucleus is a versatile scaffold that imparts a wide range of biological activities to the molecules that contain it. nih.govresearchgate.netmdpi.com The specific substitution pattern of this compound suggests several unexplored biological potentials that warrant investigation.
Anticancer Activity : Numerous indole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. mdpi.comnih.gov The substitution pattern of this compound could be modified to enhance its interaction with specific cancer-related targets.
Antimicrobial and Antiviral Properties : The indole scaffold is present in many natural and synthetic compounds with antimicrobial and antiviral activity. mdpi.com Future research could involve screening this compound and its derivatives against a panel of pathogenic bacteria, fungi, and viruses.
Neuropharmacological Activity : As an indoleamine, this compound is structurally related to neurotransmitters like serotonin and melatonin. nih.gov This suggests a potential for interaction with receptors and enzymes in the central nervous system. Investigations into its effects on mood, cognition, and sleep-wake cycles could be a fruitful area of research. The inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, is a promising therapeutic strategy for depression and neurodegenerative diseases, and indole derivatives are being explored as IDO inhibitors. nih.govmdpi.commdpi.com
Anti-inflammatory Effects : Some indole derivatives have shown significant anti-inflammatory activity. researchgate.net The potential of this compound to modulate inflammatory pathways could be explored in various models of inflammation.
A summary of potential research directions is presented in the table below.
| Research Area | Rationale | Potential Therapeutic Applications |
| Oncology | The indole scaffold is a common feature in many anticancer agents. mdpi.comnih.gov | Treatment of various cancers. |
| Infectious Diseases | Many indole-containing compounds exhibit antimicrobial and antiviral activity. mdpi.com | Development of new antibiotics and antiviral drugs. |
| Neuroscience | Structural similarity to endogenous indoleamines like serotonin. nih.gov | Treatment of depression, anxiety, and neurodegenerative disorders. |
| Immunology | Some indole derivatives possess anti-inflammatory properties. researchgate.net | Management of chronic inflammatory diseases. |
Q & A
Q. What are the standard synthetic routes for (2,3,5-trimethyl-1H-indol-7-yl)methanamine, and how do reaction conditions influence yield?
The synthesis typically involves indole core functionalization. A common approach adapts methods from analogous indole derivatives, such as the use of triethylamine and methyl chlorothioate for amine group introduction . Key steps include:
- Methylation : Sequential alkylation at positions 2, 3, and 5 using methylating agents (e.g., iodomethane) under basic conditions.
- Amine introduction : Methanamine attachment via reductive amination or nucleophilic substitution.
Yield optimization (e.g., 54–96% in related compounds ) depends on temperature control, catalyst selection (e.g., Pd for cross-coupling), and purification methods like column chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : and NMR confirm substituent positions and methyl group integration. For example, upfield shifts in aromatic protons indicate steric effects from trimethyl groups .
- IR : Bands near 3300 cm (N-H stretch) and 1600 cm (C=C aromatic) validate structural motifs .
- HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection at λmax ~220 nm (common for indoles ).
Q. What safety protocols are essential when handling this compound?
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation risks, as seen in structurally similar amines .
- Storage : Store at -20°C in airtight containers to prevent degradation, following protocols for unstable indole derivatives .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal packing. Use:
Q. What strategies optimize regioselectivity during methylation of the indole core?
Q. How do steric and electronic effects of the trimethyl groups influence biological activity?
- Steric hindrance : 2,3,5-Trimethyl groups may restrict binding to flat receptor sites (e.g., serotonin receptors), altering efficacy .
- Electron donation : Methyl groups enhance indole ring electron density, affecting π-π interactions in enzyme active sites. SAR studies using analogs with varied substituents can map these effects .
Q. What methodologies address low yields in large-scale synthesis?
Q. How can computational models predict the compound’s pharmacokinetic properties?
Q. What experimental designs elucidate the mechanism of action in neuropharmacological studies?
- Receptor binding assays : Competitive radioligand displacement (e.g., using -ketanserin for 5-HT) quantifies affinity .
- Calcium imaging : Measure intracellular Ca flux in transfected HEK cells to assess functional activity .
Q. How are purification challenges (e.g., amine oxidation) mitigated?
- Inert atmosphere : Use N/Ar during chromatography to prevent amine degradation .
- Stabilizing agents : Add antioxidants (e.g., BHT) to storage solutions, as recommended for sensitive indole derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across cell lines or assays?
- Assay variability : Normalize data using internal controls (e.g., reference agonists) and validate via orthogonal methods (e.g., Western blot vs. ELISA) .
- Cell-specific factors : Differences in receptor expression levels or metabolic enzymes (e.g., CYP450 isoforms) may explain discrepancies .
Q. What steps resolve inconsistencies in crystallographic vs. solution-phase structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
